molecular formula C13H8F3NO3 B117582 1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 94695-52-0

1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B117582
CAS No.: 94695-52-0
M. Wt: 283.2 g/mol
InChI Key: NMASXYCNDJMMFR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 94695-52-0) is a fluoroquinolone derivative with the molecular formula C₁₃H₈F₃NO₃ and a molecular weight of 283.207 g/mol . It is characterized by a cyclopropyl group at position 1, three fluorine atoms at positions 6, 7, and 8, and a carboxylic acid moiety at position 2. Key physical properties include a density of 1.697 g/cm³, a melting point of 231–232°C, and a boiling point of 431.25°C at 760 mmHg . This compound serves as a critical intermediate in synthesizing advanced fluoroquinolones like Sparfloxacin and Moxifloxacin .

Properties

IUPAC Name

1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-8-3-6-11(10(16)9(8)15)17(5-1-2-5)4-7(12(6)18)13(19)20/h3-5H,1-2H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMASXYCNDJMMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336679
Record name 1-CYCLOPROPYL-6,7,8-TRIFLUORO-1,4-DIHYDRO-4-OXOQUINOLINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94695-52-0
Record name 1-CYCLOPROPYL-6,7,8-TRIFLUORO-1,4-DIHYDRO-4-OXOQUINOLINE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material: 3,4,5,6-Tetrafluoroanthranilic Acid

The synthesis begins with 3,4,5,6-tetrafluoroanthranilic acid , which undergoes acetylation using acetic anhydride and acetic acid to yield 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid . This intermediate is critical for introducing the quinoline backbone.

StepReagents/ConditionsProductYield
1Acetic anhydride, acetic acid, 80°C, 2 hrs2-Acetylamino-3,4,5,6-tetrafluorobenzoic acid85%

Formation of Acid Chloride

The acetylated product is converted to its corresponding acid chloride using oxalyl chloride in dichloromethane with catalytic N,N-dimethylformamide (DMF). This step facilitates subsequent nucleophilic acyl substitution.

Condensation with Malonic Half Ester

The acid chloride reacts with malonic half acid ester (e.g., ethyl malonate) in the presence of n-butyl lithium to form 2-acetylamino-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid ethyl ester . This intermediate sets the stage for cyclization.

Cyclization with Cyclopropylamine

Key steps include:

  • Triethylorthoformate and Acetic Anhydride Treatment : The ester is heated at 150°C for 2 hours to activate the β-keto group.

  • Cyclopropylamine Addition : The activated intermediate reacts with cyclopropylamine in t-butanol at 45°C for 3 hours.

  • Ring Closure : Potassium t-butoxide in t-butanol at 60°C induces cyclization, yielding 5-nitro-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester .

ParameterValue
Temperature60°C
Time5 hours
Solventt-Butanol
CatalystPotassium t-butoxide

Reduction and Hydrolysis

  • Hydrogenation : The nitro group is reduced to an amine using hydrogen gas and a palladium catalyst.

  • Ester Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using hydrochloric acid in acetic acid at 100°C.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclopropylamine Coupling : t-Butanol is preferred over methanol due to better solubility of intermediates and reduced side reactions.

  • Cyclization : Elevated temperatures (60°C) enhance reaction rates but require strict moisture control to prevent decomposition.

Purification Strategies

  • Column Chromatography : Silica gel with chloroform:hexane:isopropanol (4:5:1) resolves desfluoro impurities.

  • Recrystallization : Trituration with pentane or acetonitrile improves purity to >98%.

Characterization and Quality Control

Physicochemical Properties

PropertyValueSource
Molecular Weight283.21 g/mol
Melting Point226–228°C
Purity (HPLC)>98.0%

Spectral Data

  • ¹H NMR : Absence of ethyl ester protons (δ 1.3–1.5 ppm) confirms complete hydrolysis.

  • IR : Strong absorption at 1700 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (quinolone ring).

Industrial-Scale Production Considerations

Process Scalability

  • Batch Reactors : 50–100 L reactors are used for cyclization steps to maintain temperature uniformity.

  • Inert Atmosphere : Nitrogen purging prevents oxidation of air-sensitive intermediates.

Yield Improvements

ModificationOutcome
Excess Cyclopropylamine (1.2 eq)Increases cyclization yield to 78%
Catalytic DMF in ChlorinationReduces reaction time by 30%

Challenges and Mitigation

Air Sensitivity

The final product is air-sensitive, necessitating storage under inert gas (e.g., argon) at <15°C.

Byproduct Formation

  • Desfluoro Impurities : Controlled by maintaining pH >7 during hydrolysis.

  • Residual Solvents : Lyophilization reduces t-butanol levels to <0.1% .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The trifluoro substituents at positions 6, 7, and 8 undergo nucleophilic displacement under basic conditions. Piperazine and its derivatives are common nucleophiles for introducing amino groups:

Reaction Conditions Reagents Product Yield Source
100–140°C in DMF/DMSOPiperazine or alkylpiperazine7-Piperazinyl derivatives (e.g., ciprofloxacin precursors)70–89%
Reflux in acetonitrile with DBUAzetidine7-Azetidinyl-6,8-difluoro derivative56%
60°C in t-butanol with KOtBu3-(2-Thienyl)piperazine7-[3-(2-Thienyl)piperazinyl]-6,8-difluoro derivative56%

Key Findings :

  • Steric hindrance at position 8 reduces reactivity, favoring substitutions at positions 6 and 7 .

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to improved solubility of intermediates .

Hydrolysis Reactions

The ethyl ester moiety at position 3 is hydrolyzed to the carboxylic acid under acidic or basic conditions:

Reaction Conditions Reagents Product Yield Source
100°C in 40% HBr/AcOHHBr (aq), acetic acidFree carboxylic acid89.6%
100°C in 4N HCl/AcOHHydrochloric acid1-Cyclopropyl-6,7,8-trifluoro-3-quinolinecarboxylic acid72%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .

Cyclopropane Ring Modifications

The cyclopropyl group undergoes ring-opening under strong acidic conditions or radical-initiated reactions:

Reaction Conditions Reagents Product Application Source
H2SO4/HNO3 at 120°CNitration reagentsNitro-substituted derivativesPrecursors for aminoquinolones
UV light with CCl4Carbon tetrachlorideChlorinated cyclopropane analogsStructure-activity relationship studies

Limitations :

  • Harsh conditions (e.g., strong acids) may degrade the quinoline core .

Oxidation and Reduction

The keto group at position 4 and the quinoline ring participate in redox reactions:

Reaction Reagents Product Yield Source
NaBH4 in THFSodium borohydride4-Hydroxy-1,4-dihydroquinoline65%
KMnO4 in H2SO4Potassium permanganate4-Oxo-1,2,3,4-tetrahydroquinoline48%

Notable Observation :

  • Reduction of the 4-keto group is reversible under aerobic conditions .

Cyclization and Ring-Closure Reactions

The compound serves as a precursor for synthesizing naphthyridine derivatives:

Reaction Conditions Reagents Product Yield Source
180°C in NMP with K2CO3Potassium carbonate1,6-Naphthyridine-3-carboxylic acid derivatives81%
Microwave irradiation in DMFCuI/Pd(OAc)2Fused tricyclic analogs67%

Synthetic Utility :

  • Microwave-assisted cyclization reduces reaction time from hours to minutes .

Esterification and Amidation

The carboxylic acid at position 3 is esterified or amidated for prodrug synthesis:

Reaction Conditions Reagents Product Yield Source
DCC/DMAP in CH2Cl2Ethanol, DCCEthyl ester92%
SOCl2, then RNH2Primary amines3-Carboxamide derivatives85%

Critical Note :

  • Ethyl ester derivatives (e.g., CID 535415) exhibit improved bioavailability compared to the free acid .

Halogen Exchange Reactions

Fluorine atoms are replaced by other halogens under metal-catalyzed conditions:

Reaction Conditions Reagents Product Yield Source
CuBr in DMF at 150°CPotassium bromide8-Bromo-6,7-difluoro derivative58%

Scientific Research Applications

Antibacterial Activity

1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has shown promising antibacterial properties against a range of pathogens, including both gram-positive and gram-negative bacteria. Its effectiveness is attributed to its mechanism of action, which involves inhibition of bacterial DNA gyrase, a target shared with other fluoroquinolones.

Comparative Efficacy

A study demonstrated that this compound exhibits higher antibacterial activity than traditional agents like ciprofloxacin, particularly against resistant strains. The following table summarizes the comparative efficacy:

Compound Type Activity Against Gram-positive Activity Against Gram-negative
1-Cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylic acidFluoroquinoloneSuperiorComparable
CiprofloxacinFluoroquinoloneModerateModerate

Pharmacokinetics

The compound displays favorable pharmacokinetic properties, including high water solubility and bioavailability. It has a longer biological half-life compared to existing quinolone antibiotics, allowing for once-daily dosing. This characteristic is advantageous for patient compliance in clinical settings.

Case Study 1: Treatment of Bacterial Infections

In a clinical trial involving patients with severe bacterial infections resistant to conventional treatments, administration of 1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline resulted in significant clinical improvement. Patients received dosages ranging from 6 to 14 mg/kg body weight. The results indicated:

  • 86% of patients achieved clinical cure within the treatment period.
  • Minimal side effects were reported, highlighting the compound's safety profile.

Case Study 2: Efficacy Against Resistant Strains

Another study focused on the compound's efficacy against multi-drug resistant strains of Staphylococcus aureus. The findings showed that:

  • The compound exhibited an MIC (Minimum Inhibitory Concentration) lower than that of standard treatments.
  • It was effective even in strains previously resistant to methicillin.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Fluoroquinolones

Compound Name Position 1 Position 6 Position 7 Position 8 Position 5/Other Modifications Key Applications/Intermediates References
1-Cyclopropyl-6,7,8-trifluoro-4-oxo- (Target Compound) Cyclopropyl F F F - Sparfloxacin intermediate
Ciprofloxacin Cyclopropyl F Piperazinyl - - Broad-spectrum antibiotic
Gatifloxacin Cyclopropyl F 3-Methylpiperazinyl Methoxy - Respiratory/urinary infections
Sparfloxacin Precursor (SF3) Cyclopropyl F F F Ethyl ester at position 3 Sparfloxacin synthesis
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo- Cyclopropyl F Cl - - Ciprofloxacin precursor
1-Cyclopropyl-6,8-difluoro-7-(3-methylpiperazinyl)-4-oxo- Cyclopropyl F 3-Methylpiperazinyl F - Advanced fluoroquinolone analog

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Ciprofloxacin Gatifloxacin Sparfloxacin Precursor (SF3)
Molecular Weight 283.207 331.34 375.39 341.29 (ethyl ester)
LogP 2.45 1.28 1.60 3.10 (estimated)
Aqueous Solubility Low (hydrophobic) Moderate Moderate Very low (ester form)
Melting Point 231–232°C 255–257°C 160–162°C 198–200°C
  • Solubility : The trifluoro-carboxylic acid form has lower solubility than esterified precursors (e.g., SF3), necessitating formulation adjustments for bioavailability .
  • Thermal Stability : Higher melting points in fluorinated analogs correlate with crystalline stability, critical for manufacturing .

Biological Activity

1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CPTFQ) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of CPTFQ, including its synthesis, mechanisms of action, and efficacy against various pathogens.

  • Molecular Formula : C13H8F3N O3
  • Molecular Weight : 283.20 g/mol
  • CAS Number : 94695-52-0
  • IUPAC Name : 1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylic acid

Synthesis

CPTFQ can be synthesized through various chemical reactions involving quinoline derivatives. The synthesis typically includes cyclization and functionalization steps that introduce the cyclopropyl and trifluoro groups. Detailed methods for synthesis are documented in several studies, showcasing different approaches to optimize yield and purity.

Antimicrobial Activity

CPTFQ exhibits significant antimicrobial properties, particularly against various bacterial strains. Studies have reported its Minimum Inhibitory Concentration (MIC) values against key pathogens:

Pathogen MIC (μM)
Mycobacterium tuberculosis7.32 - 136.10
Staphylococcus aureus0.44 - 34.02
Escherichia coli0.44 - 34.02

The compound showed the most potent activity against Staphylococcus aureus with an MIC as low as 0.44 μM, indicating its potential as a therapeutic agent for treating bacterial infections .

Cytotoxicity Studies

CPTFQ has also been evaluated for cytotoxic effects on cancer cell lines. Research involving the MCF-7 breast cancer cell line demonstrated that CPTFQ and its analogs exhibited varying degrees of cytotoxicity, with some compounds showing significant activity compared to standard chemotherapeutics like Doxorubicin.

The antimicrobial mechanism of CPTFQ is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, which are crucial for DNA replication and transcription in bacteria. This mechanism is similar to that of other quinolone derivatives, making CPTFQ a candidate for further development in combating resistant bacterial strains .

Case Study 1: Anti-Tubercular Activity

In a comparative study on anti-tubercular agents, CPTFQ was tested alongside known drugs such as Rifampicin and Isoniazid. The results indicated that CPTFQ had comparable efficacy against Mycobacterium tuberculosis, suggesting its potential role in multi-drug resistant tuberculosis treatment protocols .

Case Study 2: Anticancer Properties

A study evaluating the anticancer properties of CPTFQ derivatives revealed that certain modifications to its structure enhanced its cytotoxicity against MCF-7 cells. These findings underscore the importance of structural optimization in developing more effective anticancer agents .

Q & A

Basic: What are the key physicochemical properties of this compound relevant to laboratory handling?

The compound has a molecular weight of 283.207 g/mol (C₁₃H₈F₃NO₃), a density of 1.697 g/cm³, and a melting point of 231–232°C. Its LogP (2.45) and polar surface area (57.61 Ų) suggest moderate lipophilicity and permeability, critical for solubility and formulation studies. The boiling point (431.25°C) and flash point (214.61°C) indicate thermal stability, but decomposition risks at high temperatures require inert atmospheres during synthesis .

Basic: What synthetic routes are used to prepare this compound?

A common route involves reacting 2,4-dichloro-5-fluoro-3-nitrobenzoic acid with ethyl 3-(N,N-dimethylamino)acrylate and cyclopropylamine. Subsequent hydrolysis and cyclization yield the core quinoline structure. Key intermediates include ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, which undergoes fluorination and cyclopropane ring introduction .

Advanced: How can synthesis yield be optimized, particularly for fluorine substitution?

Fluorine substitution patterns (e.g., 6,7,8-trifluoro) require precise control of reaction temperature and stoichiometry. For example, using NaHCO₃ in aqueous ethanol at 70–80°C improves regioselectivity during nitro group reduction (critical for fluorine retention). Catalyst screening (e.g., CuCl₂ in diazotization) enhances yields by minimizing side reactions .

Advanced: What analytical techniques ensure structural integrity and purity?

  • HPLC : Monitors impurities like 7-chloro-1-cyclopropyl-6-fluoro-8-nitro derivatives, which are process-related contaminants .
  • X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between carboxyl and quinoline rings) using triclinic P1 space group parameters (a = 8.378 Å, b = 9.625 Å, c = 10.328 Å) .
  • NMR : Confirms cyclopropyl ring integrity via coupling constants (J = 6–8 Hz for cyclopropane protons) .

Advanced: How do substituent variations affect antibacterial activity, and how to resolve data contradictions?

The 8-methoxy and 7-piperazinyl groups enhance Gram-positive activity, while trifluoro substitutions improve Gram-negative coverage. Contradictions in MIC data may arise from assay conditions (e.g., pH affecting LogD: 0.31 at pH 7.4 vs. 1.35 at pH 5.5). Standardizing broth microdilution protocols (per CLSI guidelines) and verifying compound stability in media are critical .

Methodological: How to perform crystallographic analysis of this compound?

Single crystals are grown via slow toluene evaporation. Data collection uses a Rigaku Mercury CCD diffractometer with graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å). Multi-scan absorption correction (CrystalClear software) refines structures to R-factors < 0.07. Hydrogen bonds (O–H⋯O) form dimers, critical for packing analysis .

Advanced: What challenges arise in synthesizing halogenated derivatives?

Halogenation at the 7-position competes with cyclopropane ring stability. For 8-chloro derivatives, using 3-chloro-2,4,5-trifluorobenzoic acid as a precursor minimizes dehalogenation. Microwave-assisted synthesis (120°C, 30 min) improves regioselectivity for bromo/iodo substitutions .

Basic: How does the cyclopropyl group influence stability and activity?

The cyclopropyl ring enhances metabolic stability by resisting oxidative degradation in vivo. It also restricts molecular flexibility, improving target binding (e.g., DNA gyrase inhibition). However, steric hindrance may reduce solubility, necessitating carboxylate salt formation .

Advanced: How to address discrepancies in reported LogP values?

LogP variations arise from measurement methods (shake-flask vs. HPLC). Standardizing conditions (e.g., 25°C, phosphate buffer pH 7.4) and using internal standards (e.g., 1-octanol) improve reproducibility. Computational models (ACD/LogP) correlate well with experimental data (error < 0.2 units) .

Methodological: What scale-up strategies maintain purity and yield?

  • Process optimization : Replace batch reactions with flow chemistry for nitro group reduction, reducing exothermic risks.
  • Crystallization control : Use antisolvent addition (e.g., water in DMF) to prevent polymorphism during carboxylate salt formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

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